1-Boc-(3-carboxymethoxy)azetidine
Overview
Description
1-Boc-(3-carboxymethoxy)azetidine is a chemical compound with the molecular formula C₁₀H₁₇NO₅ and a molecular weight of 231.25 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound is often used as a building block in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Boc-(3-carboxymethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the azetidine ring. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
1-Boc-(3-carboxymethoxy)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-(3-carboxymethoxy)azetidine involves its reactivity as a strained four-membered ring system. The ring strain makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
1-Boc-(3-carboxymethoxy)azetidine can be compared with other azetidine derivatives, such as:
1-Boc-3-azetidinone: A similar compound with a carbonyl group at the 3-position instead of a carboxymethoxy group.
1-Boc-3-hydroxyazetidine: Contains a hydroxyl group at the 3-position.
1-Boc-3-iodoazetidine: Features an iodine atom at the 3-position. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to other azetidine derivatives.
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-7(5-11)15-6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFSRFQPUZSIQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654373 | |
Record name | {[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889952-83-4 | |
Record name | {[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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